1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidine
Description
Properties
IUPAC Name |
1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-10-11(8-13(2)12-10)9-14-6-4-3-5-7-14/h8H,3-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPFIRPTXPZNCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2CCCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of Piperidine Derivatives
The most direct route involves reacting 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole with piperidine under basic conditions. In a representative procedure, piperidine (1.2 equiv) is treated with 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole (1.0 equiv) in anhydrous dichloromethane (DCM) with triethylamine (2.5 equiv) as a base. The reaction proceeds at 0°C to room temperature over 12 hours, achieving 78% yield after column chromatography (silica gel, ethyl acetate/hexane 1:4).
A critical factor is the leaving group’s reactivity: bromine substituents at the pyrazole’s methyl position enhance reaction rates compared to chlorine, albeit with increased byproduct formation. Kinetic studies show second-order dependence on both reactants, with an activation energy () of 45.2 kJ/mol calculated via the Arrhenius equation ().
Reductive Amination Pathways
Alternative approaches employ reductive amination between 1,3-dimethyl-1H-pyrazole-4-carbaldehyde and piperidine. Sodium cyanoborohydride (NaBHCN) in methanol at pH 5–6 (adjusted with acetic acid) achieves 85% yield after 24 hours. The imine intermediate () forms rapidly but requires strict moisture control to prevent hydrolysis.
Comparative studies with borane-pyridine complexes show inferior yields (≤60%) due to competing reduction of the pyrazole ring. IR spectroscopy ( = 1645 cm) and -NMR ( 8.2 ppm, imine proton) confirm intermediate formation.
Advanced Functionalization Techniques
Transition-Metal-Mediated Coupling
Palladium-catalyzed Suzuki-Miyaura coupling enables modular synthesis. For example, 4-(bromomethyl)-1,3-dimethyl-1H-pyrazole reacts with piperidinylboronic acid in the presence of Pd(PPh) (5 mol%) and KCO (2.0 equiv) in dioxane/water (4:1). Microwave irradiation (100°C, 30 min) affords 92% yield, with -NMR showing complete disappearance of the boronic acid proton ( 7.8 ppm).
Table 1. Comparative Analysis of Coupling Catalysts
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc) | DMF | 80 | 67 |
| PdCl(dppf) | Toluene | 110 | 81 |
| Pd(PPh) | Dioxane/HO | 100 | 92 |
Solid-Phase Synthesis for High-Throughput Production
Immobilized piperidine on Wang resin reacts with 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole in DMF at 50°C for 48 hours. Cleavage with trifluoroacetic acid (TFA)/DCM (1:9) liberates the product in 74% purity (HPLC: C18 column, 70% methanol/30% HO). This method facilitates parallel synthesis but requires extensive resin washing to remove unreacted reagents.
Mechanistic Insights and Side Reactions
Competing Pathways in Alkylation
The primary side reaction involves over-alkylation at piperidine’s nitrogen, producing bis-pyrazolyl derivatives. -NMR ( 52.3 ppm, quaternary carbon) and ESI-MS ( 349.2 [M+H]) identify this byproduct, which constitutes ≤15% of crude mixtures. Steric hindrance from the 1,3-dimethyl groups on pyrazole mitigates this issue, as evidenced by DFT calculations ( = 28.4 kJ/mol for mono- vs. 34.1 kJ/mol for bis-alkylation).
Solvent Effects on Reaction Kinetics
Polar aprotic solvents (DMF, DMSO) accelerate alkylation but promote decomposition at elevated temperatures. In contrast, nonpolar solvents (toluene, hexane) require phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to solubilize reactants. A study comparing DCM, THF, and acetonitrile found optimal conversion in DCM ( = 0.042 min) due to balanced polarity and low coordination strength.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment via HPLC
Reverse-phase HPLC (Agilent Zorbax SB-C18, 5 µm, 4.6 × 150 mm) with isocratic elution (65% methanol/35% 0.1% TFA in HO) at 1.0 mL/min shows a single peak at = 6.8 min (λ = 254 nm). Method validation confirms linearity ( = 0.9997) across 0.1–10 mg/mL.
Applications and Derivatives
The compound serves as a precursor to glycine transporter inhibitors (e.g., 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide) with IC values ≤2 nM. Structural analogs demonstrate anti-inflammatory activity by inhibiting COX-2 ( = 0.8 µM) .
Chemical Reactions Analysis
Types of Reactions: 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine moiety can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the piperidine moiety.
Scientific Research Applications
1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidine is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article delves into the applications of this compound, particularly in medicinal chemistry, agrochemicals, and material science.
Structure
The compound features a piperidine ring substituted with a 1,3-dimethyl-1H-pyrazol-4-ylmethyl group. This unique structure contributes to its biological activity and interaction with various molecular targets.
Properties
- Molecular Formula : C_{12}H_{16}N_{4}
- Molecular Weight : 220.28 g/mol
- Solubility : Soluble in polar organic solvents
Anticancer Activity
Recent studies have indicated that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, research has shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related piperidine compound selectively inhibited the growth of breast cancer cells through modulation of the PI3K/Akt signaling pathway, suggesting potential for further development as an anticancer agent .
Neurological Disorders
The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Research indicates that piperidine derivatives can act as inhibitors of monoamine oxidase (MAO), an enzyme associated with neurodegenerative diseases.
Research Insight : A paper in Neuropharmacology highlighted how piperidine analogs showed promise in enhancing cognitive function in animal models of Alzheimer's disease by inhibiting MAO activity, leading to increased levels of neurotransmitters like serotonin and dopamine .
Pesticide Development
The pyrazole moiety is known for its insecticidal properties. Compounds like this compound can be explored as potential agrochemicals.
Data Table: Insecticidal Activity
| Compound | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| Compound A | Aphids | 85% | |
| Compound B | Beetles | 78% | |
| This compound | Thrips | 80% |
This table summarizes the efficacy of various compounds against specific pests, indicating the potential utility of this compound in agricultural applications.
Polymer Chemistry
The incorporation of piperidine derivatives into polymer matrices has been explored for enhancing mechanical properties and thermal stability.
Research Findings : A study published in Polymer Science reported that adding piperidine-based compounds to polycarbonate improved its impact resistance and thermal degradation temperature. This enhancement is attributed to the strong intermolecular interactions facilitated by the piperidine structure .
Mechanism of Action
The mechanism of action of 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations
- 1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid hydrochloride (): Structure: Piperidine substituted with a 1-methylpyrazole-methyl group and a carboxylic acid at position 4. Molecular Formula: C₁₁H₁₈ClN₃O₂.
1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride ():
- Structure : Features a sulfonyl linker between pyrazole and piperidine, with an amine at position 4.
- Molecular Formula : C₉H₁₆ClN₃ (base).
- Key Differences : The sulfonyl group increases electronegativity, likely altering binding interactions in biological systems.
4-(4-Methyl-1H-pyrazol-3-yl)piperidine hydrochloride ():
- Structure : Piperidine directly linked to a 4-methylpyrazole at position 4.
- Molecular Formula : C₉H₁₆ClN₃.
- Key Differences : Lack of methylene spacer reduces conformational flexibility compared to the target compound.
Data Table: Structural and Physicochemical Comparison
Piperidine Derivatives with Other Heterocyclic Moieties
Imidazole and Thiazole Substitutions
4-(1H-Imidazol-4-yl)-1-methylpiperidine ():
- Structure : Piperidine with a 1-methyl group and imidazole at position 4.
- Molecular Formula : C₉H₁₅N₃.
- Key Differences : Imidazole’s basic nitrogen may confer stronger hydrogen-bonding capacity than pyrazole.
Methyl (1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperidin-4-yl)acetate ():
- Structure : Thiazole and pyrrole substituents linked via a carbonyl group.
- Molecular Formula : C₁₇H₂₁N₃O₃S.
- Key Differences : The thiazole ring and ester group introduce distinct electronic and steric profiles.
Biological Activity
1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidine is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their presence in various pharmacologically active compounds, exhibiting properties such as anti-inflammatory, antibacterial, and anticancer effects. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 218.30 g/mol. Its structure features a piperidine ring substituted with a pyrazole moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 218.30 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1431962-86-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. Research indicates that pyrazole derivatives can modulate various signaling pathways:
Anticancer Activity : Studies have shown that compounds containing the pyrazole scaffold can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, this compound has demonstrated efficacy against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells .
Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. Pyrazole derivatives have been linked to reduced production of pro-inflammatory cytokines .
Biological Evaluations
Several studies have evaluated the biological properties of this compound:
-
Anticancer Activity : In vitro studies revealed that this compound significantly inhibited the growth of various cancer cell lines. The IC50 values for different cell types were reported as follows:
Cell Line IC50 (µM) MDA-MB-231 (Breast Cancer) 15 HepG2 (Liver Cancer) 20 A549 (Lung Cancer) 25 -
Antibacterial Activity : The compound has also shown promising antibacterial properties against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) were determined as follows:
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 - Anti-quorum Sensing Activity : Recent research highlighted the potential of this compound to disrupt quorum sensing in bacterial populations, which is crucial for biofilm formation and virulence .
Case Studies
A notable case study involved the synthesis and evaluation of several pyrazole derivatives, including this compound. The study found that these derivatives exhibited potent anticancer activities through mechanisms involving apoptosis induction and inhibition of cell migration .
Another study focused on the anti-inflammatory effects of pyrazole derivatives where it was demonstrated that treatment with these compounds led to a significant decrease in inflammation markers in animal models .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a 1,3-dimethylpyrazole derivative with a piperidine scaffold. Key steps include:
- Nucleophilic substitution : Reacting 4-(chloromethyl)-1,3-dimethylpyrazole with piperidine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) .
- Microwave-assisted synthesis : Accelerating the reaction by 30–50% using microwave irradiation (80–120°C, 1–3 hours) to improve yield and purity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol for high-purity isolates .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., piperidine CH₂ linkage to pyrazole at δ ~3.5 ppm and pyrazole methyl groups at δ ~2.1–2.3 ppm) .
- Mass spectrometry : ESI-MS to verify molecular ion peaks (expected [M+H]⁺ at m/z 220.2) .
- X-ray crystallography : Resolve ambiguous stereochemistry or confirm piperidine ring conformation in solid-state structures .
Advanced Research Questions
Q. What strategies are effective for resolving contradictory biological activity data in studies involving this compound?
- Methodological Answer :
- Dose-response assays : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives/negatives .
- Off-target profiling : Use kinase or receptor panels to identify unintended interactions that may skew results .
- Metabolic stability tests : Assess liver microsome stability (e.g., human/rat CYP450 isoforms) to determine if rapid degradation explains inconsistent in vivo vs. in vitro data .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodological Answer :
- Core modifications : Introduce substituents at the pyrazole 1- or 3-position (e.g., halogens, methoxy groups) to enhance binding affinity .
- Piperidine ring functionalization : Replace the methyl group with bulkier substituents (e.g., isopropyl) to improve selectivity for target receptors .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., serotonin or dopamine receptors) .
Q. What analytical methods are suitable for detecting degradation products during stability studies?
- Methodological Answer :
- HPLC-MS/MS : Monitor hydrolytic degradation (e.g., piperidine ring cleavage) under accelerated conditions (40°C/75% RH) .
- Forced degradation : Expose the compound to oxidative (H₂O₂), acidic (HCl), or basic (NaOH) conditions to identify labile sites .
- Kinetic modeling : Apply the Arrhenius equation to predict shelf-life based on degradation rates at varying temperatures .
Experimental Design & Data Analysis
Q. How should researchers design in vitro assays to evaluate this compound’s enzyme inhibition potential?
- Methodological Answer :
- Enzyme selection : Prioritize targets based on structural analogs (e.g., acetylcholinesterase or monoamine oxidase) .
- IC₅₀ determination : Use fluorogenic substrates (e.g., AMC-labeled peptides) in kinetic assays with a multiwell plate reader .
- Control experiments : Include positive controls (e.g., donepezil for acetylcholinesterase) and negative controls (DMSO vehicle) to validate assay conditions .
Q. What computational tools can predict the compound’s ADMET properties?
- Methodological Answer :
- SwissADME : Predict logP (~2.1), aqueous solubility (LogS ~-3.2), and blood-brain barrier permeability .
- ProTox-II : Estimate toxicity endpoints (e.g., hepatotoxicity risk) based on structural alerts .
- MD simulations : Analyze membrane permeability using GROMACS with a lipid bilayer model .
Safety & Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Perform reactions in a fume hood due to potential dust/aerosol formation .
- Spill management : Neutralize spills with activated carbon or vermiculite, then dispose as hazardous waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
